Lipophilicity Profile of 2-Ethoxy-5-nitrobenzamide Versus 5-Ethoxy-2-nitrobenzamide and 2-Chloro-5-nitrobenzamide
The lipophilicity of 2-ethoxy-5-nitrobenzamide (XLogP3 = 1.0) is approximately 1.3 log units lower than that of its regioisomer 5-ethoxy-2-nitrobenzamide (XLogP3 = 2.3), reflecting the distinct impact of substituent orientation on partition behavior [1][2]. Additionally, compared to 2-chloro-5-nitrobenzamide (XLogP3 ≈ 2.6), the ethoxy compound is about 1.6 log units less lipophilic. This indicates that the ethoxy group imparts intermediate lipophilicity—higher than hydroxy analogs but lower than chloro or methoxy analogs—which is a critical parameter for predicting oral absorption and blood-brain barrier penetration in early drug discovery.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 5-Ethoxy-2-nitrobenzamide: XLogP3 = 2.3; 2-Chloro-5-nitrobenzamide: XLogP3 ≈ 2.6 |
| Quantified Difference | ΔXLogP3 = -1.3 (vs. 5-ethoxy isomer); ΔXLogP3 ≈ -1.6 (vs. 2-chloro analog) |
| Conditions | Computed via XLogP3 algorithm, PubChem release 2019.06.18 |
Why This Matters
For procurement in ADME screening cascades, the XLogP3 of 1.0 places this compound within Lipinski-compliant oral drug space (LogP < 5), making it a more favorable starting scaffold than the more lipophilic regioisomer or chloro analog when designing orally bioavailable candidates.
- [1] PubChem. (2025). Compound Summary for CID 37967250: 2-Ethoxy-5-nitrobenzamide (Computed Descriptors). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/37967250 View Source
- [2] PubChem. (2025). Compound Summary for CID 70117352: 5-Ethoxy-2-nitrobenzamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/70117352 View Source
